molecular formula C15H20FNO5S B2881249 9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1351621-53-8

9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2881249
CAS No.: 1351621-53-8
M. Wt: 345.39
InChI Key: YHSHFKOUOMSGIC-UHFFFAOYSA-N
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Description

9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of appropriate aldehydes with sulfonamides under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of more efficient catalysts or alternative reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

9-(3-fluoro-4-methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO5S/c1-20-14-4-3-12(11-13(14)16)23(18,19)17-7-5-15(6-8-17)21-9-2-10-22-15/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSHFKOUOMSGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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